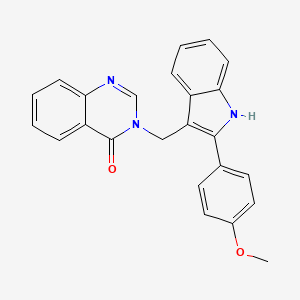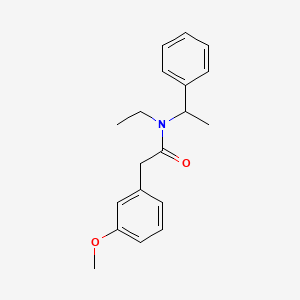
N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl group, and a phenylethyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide typically involves the reaction of 3-methoxybenzaldehyde with ethylamine and phenylethylamine in the presence of an acylating agent such as acetic anhydride. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalysts: Acid or base catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or sedative properties.
Industry: Used in the production of specialty chemicals or as an intermediate in pharmaceutical synthesis.
作用機序
The mechanism of action of N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to receptors: Modulating the activity of neurotransmitter receptors in the brain.
Inhibiting enzymes: Blocking the activity of enzymes involved in metabolic pathways.
Altering cellular pathways: Affecting signal transduction pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
- N-Ethyl-2-(3-methoxyphenyl)acetamide
- N-(1-Phenylethyl)-2-(3-methoxyphenyl)acetamide
- N-Ethyl-2-(3-hydroxyphenyl)-N-(1-phenylethyl)acetamide
Uniqueness
N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its methoxy group, for example, may enhance its solubility and reactivity.
特性
CAS番号 |
88066-61-9 |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC名 |
N-ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C19H23NO2/c1-4-20(15(2)17-10-6-5-7-11-17)19(21)14-16-9-8-12-18(13-16)22-3/h5-13,15H,4,14H2,1-3H3 |
InChIキー |
DWIGDPMSRGOXJH-UHFFFAOYSA-N |
正規SMILES |
CCN(C(C)C1=CC=CC=C1)C(=O)CC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14400649.png)
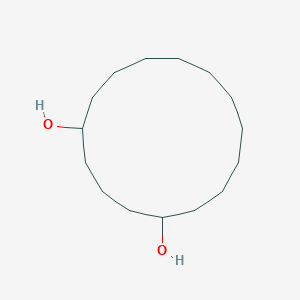
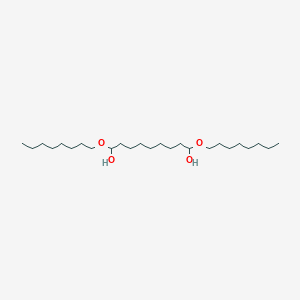

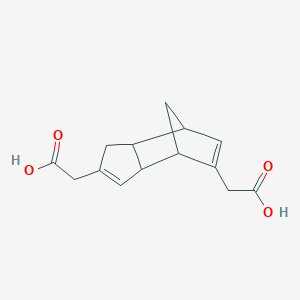
![2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14400688.png)
![1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one](/img/structure/B14400690.png)
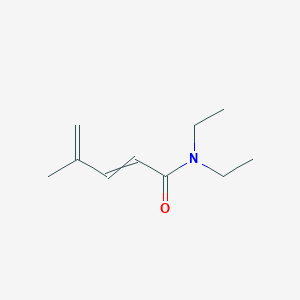
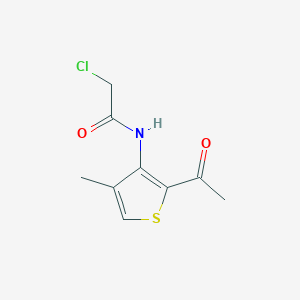
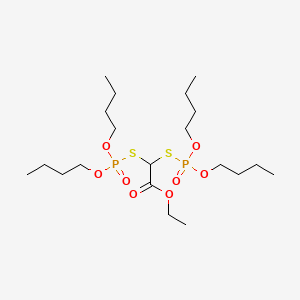
![2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14400720.png)
![4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine]](/img/structure/B14400721.png)
